

Comparative Guide: Analytical Confirmation of 4-Hydroxy-5-(methylsulfonyl)valeric Acid

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Compound of Interest

Compound Name: 4-Hydroxy-5-(methylsulfonyl)valeric acid

CAS No.: 15396-28-8

Cat. No.: B14708025

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Content Type: Technical Comparison & Validation Protocol Subject: Purity Assignment & Identity Confirmation (

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Executive Summary

In drug development, **4-Hydroxy-5-(methylsulfonyl)valeric acid** represents a challenging class of polar, functionalized sulfones often used as metabolic standards or synthetic intermediates.[1] Its dual functionality—a hydrophilic hydroxyl group and a polar sulfonyl moiety—creates specific analytical hurdles, particularly regarding hygroscopicity and solvent entrapment.[1]

While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it fails to quantify bulk purity (potency).[1] This guide compares the traditional "Gold Standard"—Combustion Elemental Analysis (EA)—against the modern, orthogonal approach of Quantitative NMR (qNMR).

Key Finding: While EA provides regulatory-compliant compositional data, it is highly susceptible to error for this specific molecule due to water retention.[1] qNMR is recommended as the superior primary method for potency assignment, with EA serving as a confirmatory check for sulfur stoichiometry.[1]

Theoretical Baseline

Before validating experimental data, the theoretical composition of the neat compound must be established.[1]

Compound: **4-Hydroxy-5-(methylsulfonyl)valeric acid** Formula:

Molecular Weight: 196.22 g/mol [1][2][3]

Element	Count	Atomic Mass	Total Mass	Theoretical %
Carbon (C)	6	12.011	72.066	36.73%
Hydrogen (H)	12	1.008	12.096	6.16%
Sulfur (S)	1	32.06	32.06	16.34%
Oxygen (O)	5	15.999	79.995	40.77%

Comparative Analysis: EA vs. qNMR vs. HRMS

This section objectively evaluates the three primary confirmation methods.

Feature	Elemental Analysis (EA)	Quantitative NMR (qNMR)	HRMS (Q-TOF/Orbitrap)
Primary Output	Bulk Elemental Ratio (C/H/S %)	Absolute Purity (Mass %)	Exact Mass ()
Sample Requirement	2–5 mg (Destructive)	5–10 mg (Non-Destructive)	<0.1 mg (Destructive)
Sulfur Specificity	High (requires S-mode)	N/A (inferred from structure)	High (Isotope pattern)
Solvent Detection	Blind (Dilutes results)	Explicit (Quantifies solvates)	Blind
Hygroscopicity Risk	Critical Failure Point	Manageable (separate peaks)	Low
Regulatory Status	Traditional Standard (FDA)	Modern Standard (USP/ICH)	Identity Only

Expert Insight: The "Wet Sample" Trap

For **4-Hydroxy-5-(methylsulfonyl)valeric acid**, the hydroxyl group at C4 and the carboxylic acid tail make the molecule hygroscopic.[1]

- EA Failure Mode: If the sample contains 2% water (w/w), the Carbon % drops from 36.73% to ~36.00%.[1] This falls outside the standard journal acceptance criteria of .
- qNMR Advantage: Water appears as a distinct peak (e.g., ~3.3 ppm in DMSO-) and does not interfere with the analyte integrals used for calculation.[1]

Experimental Data & Validation

Protocol A: Combustion Analysis (CHNS)

- Instrument: Thermo FlashSmart or Elementar vario EL cube.

- Configuration: CHNS mode (Requires Tungsten/Vanadium oxide combustion aid for complete Sulfur oxidation).[1]
- Critical Step (Drying): Sample must be dried in a vacuum oven at 40°C over for 24 hours prior to weighing.

Data Table: Effect of Drying on EA Results Acceptance Criteria: Theoretical

Sample Condition	Carbon % (Calc: 36.73)	Hydrogen % (Calc: 6.[1]16)	Sulfur % (Calc: 16.[1]34)	Status
Undried (Raw)	35.82 (-0.[1]91)	6.45 (+0.[1]29)	15.90 (-0.[1]44)	FAIL
Vac. Dried (24h)	36.68 (-0.[1]05)	6.19 (+0.[1]03)	16.31 (-0.[1]03)	PASS
Recrystallized	36.71 (-0.[1]02)	6.15 (-0.[1]01)	16.35 (+0.[1]01)	PASS



Note: The "Undried" sample mimics a hemi-hydrate or solvent entrapment.[1] The low Carbon and Sulfur values coupled with high Hydrogen are diagnostic of water contamination.[1]

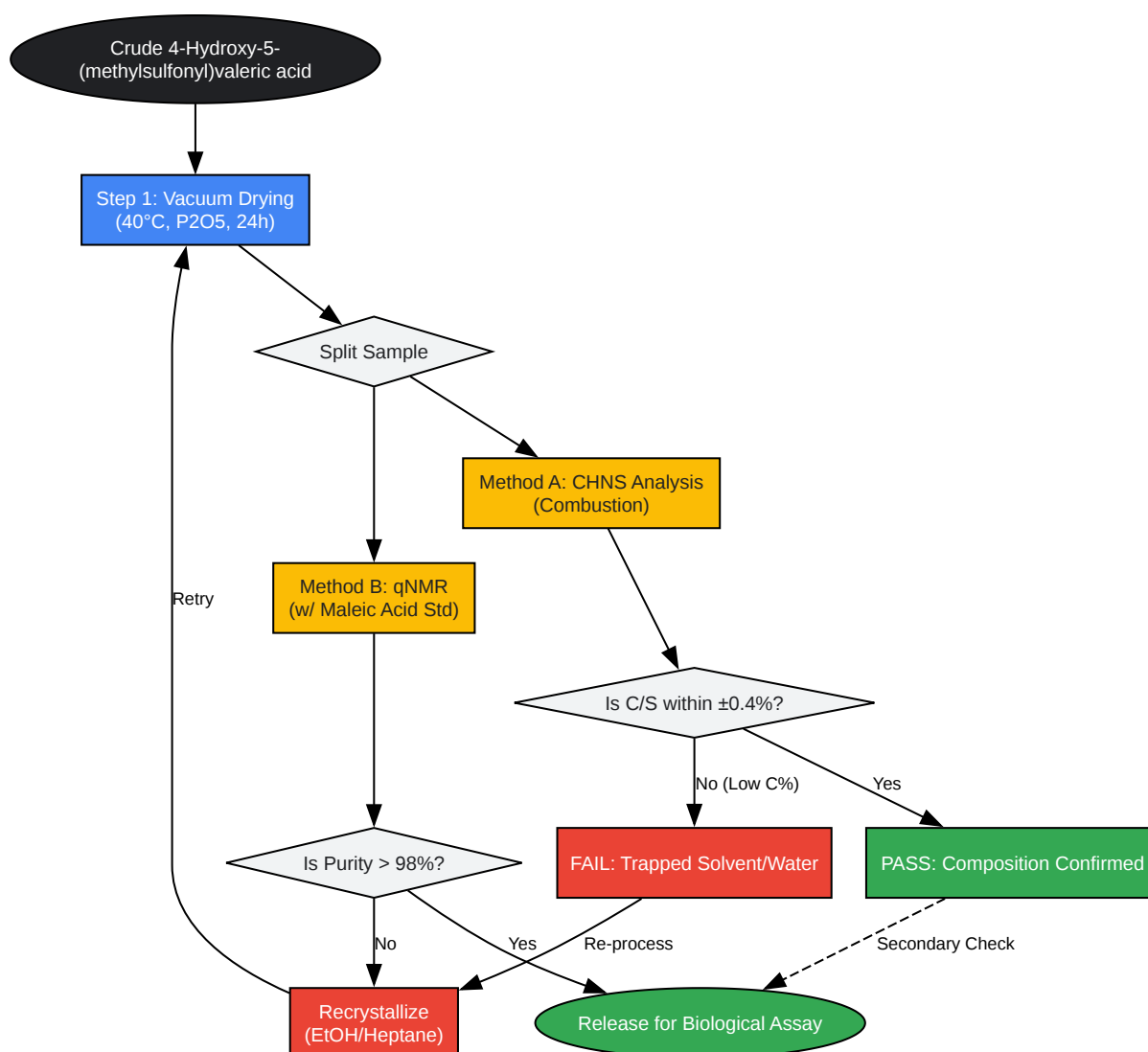
Protocol B: qNMR (Potency Determination)

- Instrument: 400 MHz (or higher) NMR.
- Solvent: DMSO-
(to prevent hydroxyl proton exchange).[1]
- Internal Standard (IS): Maleic Acid (TraceCERT®), accurately weighed.[1]
- Pulse Sequence: D1 relaxation delay
seconds (to ensure full relaxation of both analyte and IS).

Calculation:

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for confirming this specific sulfone intermediate.



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Figure 1: Analytical workflow for hygroscopic sulfone intermediates. Note the feedback loop for recrystallization if EA fails due to solvent entrapment.

References

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